
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is a versatile organosilane compound with the molecular formula C13H26O7Si. It is widely used in various industrial and scientific applications due to its unique chemical properties, which include the presence of both methacrylate and silane functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with glycidol. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction mixture is carefully monitored to ensure optimal yield and purity. The final product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups can be hydrolyzed in the presence of water to form silanol groups.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Condensation: Catalyzed by acids or bases, often in the presence of moisture.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Polymerization: Formation of methacrylate-based polymers.
Condensation: Formation of siloxane networks.
Applications De Recherche Scientifique
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is used in various scientific research applications, including:
Surface Modification: Used as a coupling agent to enhance the adhesion of organic polymers to inorganic substrates.
Nanocomposites: Incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biomedical Applications: Utilized in the development of biocompatible coatings and drug delivery systems.
Coatings and Adhesives: Employed in the formulation of high-performance coatings and adhesives for industrial applications.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate involves the interaction of its functional groups with various substrates. The methacrylate group can undergo polymerization to form cross-linked networks, while the silane group can form covalent bonds with inorganic surfaces through hydrolysis and condensation reactions. These interactions result in enhanced adhesion, mechanical strength, and stability of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but lacks the hydroxyl group.
3-(Methacryloyloxy)propyltrimethoxysilane: Another similar compound used for surface modification and polymerization.
Uniqueness
2-Hydroxy-3-(3-(trimethoxysilyl)propoxy)propyl methacrylate is unique due to the presence of both hydroxyl and methacrylate groups, which provide additional functionality and reactivity compared to similar compounds. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .
Propriétés
Numéro CAS |
59214-63-0 |
|---|---|
Formule moléculaire |
C13H26O7Si |
Poids moléculaire |
322.43 g/mol |
Nom IUPAC |
[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H26O7Si/c1-11(2)13(15)20-10-12(14)9-19-7-6-8-21(16-3,17-4)18-5/h12,14H,1,6-10H2,2-5H3 |
Clé InChI |
GQRWUHJMNHNCBL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(COCCC[Si](OC)(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


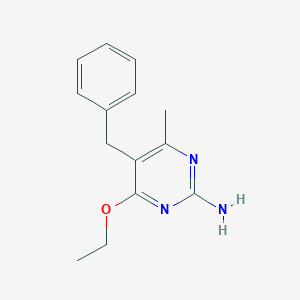

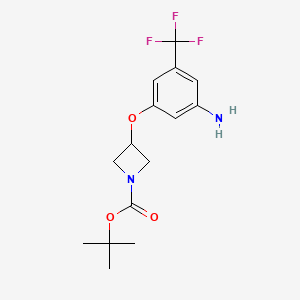
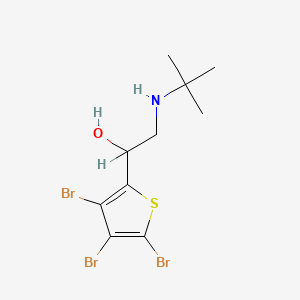
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
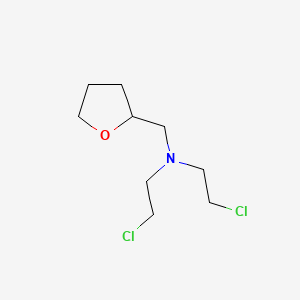
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
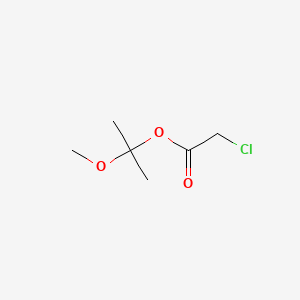
![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
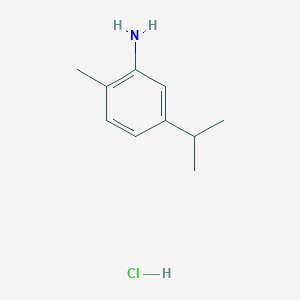
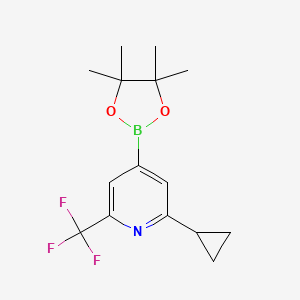
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
